molecular formula C14H15N3O B2776516 N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 1859532-52-7

N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2776516
CAS No.: 1859532-52-7
M. Wt: 241.294
InChI Key: FTMHTSPULSIHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide , also known as acrylfentanyl , is a synthetic opioid. It belongs to the class of fentanyl analogs, which have gained notoriety due to their potency and potential for harm. Acrylfentanyl is sold online as a “research chemical” but poses a serious risk of fatal intoxication .


Molecular Structure Analysis

Acrylfentanyl’s molecular formula is C22H26N2O , and its structure includes a pyrazole ring, a benzyl group, and an acryloyl moiety. The acryloyl group (prop-2-enamide) is responsible for its potent opioid activity. The presence of the piperidine ring further enhances its binding affinity to opioid receptors .

Mechanism of Action

Acrylfentanyl exerts its effects by binding to μ-opioid receptors in the central nervous system. This interaction leads to analgesia, sedation, and respiratory depression. Its potency is significantly higher than that of morphine, making it extremely dangerous even in small quantities .

Properties

IUPAC Name

N-[(1-benzylpyrazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-14(18)15-8-13-9-16-17(11-13)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMHTSPULSIHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN(N=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.